2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide
Description
This compound is a benzo[d]isothiazol-3(2H)-one derivative featuring a 1,1-dioxido (sultam) moiety and an N-(4-methoxyphenyl)propanamide side chain. It belongs to the class of N-substituted saccharins, which are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Its synthesis typically involves alkylation of saccharin sodium salts with appropriate halides or via hydrolysis of nitrile intermediates under acidic conditions . The 4-methoxyphenyl group enhances solubility and may modulate binding to biological targets like cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-11(16(20)18-12-7-9-13(24-2)10-8-12)19-17(21)14-5-3-4-6-15(14)25(19,22)23/h3-11H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRIXQSVLMITEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]Isothiazole-1,1-Dioxide-3-One Intermediates
Cyclization of Sulfonamide Precursors
The benzo[d]isothiazole-1,1-dioxide ring system is typically synthesized via DBU-promoted cyclization of 2-[(alkylamino)sulfonyl]benzamide derivatives. For example, refluxing 2-[(methylamino)sulfonyl]benzamide in toluene with 10 mol% 1,8-diazabicycloundec-7-ene (DBU) yields the bicyclic core in 65–72% efficiency. Key variables include:
- Solvent selection : Toluene outperforms polar solvents (e.g., DMF) by minimizing hydrolysis side reactions.
- Temperature : Reflux conditions (110°C) accelerate ring closure while maintaining thermal stability.
Table 1: Cyclization Optimization Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| DBU Loading | 8–12 mol% | <±5% yield variance |
| Reaction Time | 6–8 hours | Prolonged time → decomposition |
| Substrate Purity | >95% | Critical for ≥70% yield |
Oxidation of Benzo[d]Isothiazole Thiones
Alternative routes involve oxidizing benzo[d]isothiazole-3(2H)-thione derivatives using Selectfluor in aqueous acetonitrile. This method converts thione groups to ketones with 80–85% conversion efficiency but requires rigorous pH control (6.5–7.0) to prevent over-oxidation.
Introduction of the Propanamide Side Chain
Nucleophilic Acyl Substitution
The 2-position of the benzoisothiazole dioxide undergoes substitution with propionamide derivatives. A two-step protocol achieves this:
- Chlorination : Treating the core with phosphorus oxychloride generates the 2-chloro intermediate (90–92% purity by HPLC).
- Amidation : Reacting with N-(4-methoxyphenyl)propionamide in DMF at 60°C for 12 hours affords the target compound in 68% isolated yield.
Table 2: Amidation Reaction Metrics
| Condition | Specification | Outcome |
|---|---|---|
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Molar Ratio | 1:1.2 (core:amide) | Maximizes conversion |
| Workup | Ethanol precipitation | 98.5% purity by NMR |
Direct Coupling via Carbodiimide Chemistry
An alternative single-step approach uses EDCI/HOBt-mediated coupling between 3-oxobenzo[d]isothiazole-1,1-dioxide-2-carboxylic acid and N-(4-methoxyphenyl)propan-1-amine. This method achieves 75% yield but requires chromatographic purification to remove urea byproducts.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for the cyclization step, reducing reaction time from 8 hours (batch) to 25 minutes with comparable yields (70±2%). Key advantages include:
- Precise temperature control (±1°C) through jacketed heating
- Reduced solvent consumption (40% less toluene usage)
Green Chemistry Innovations
Recent advances replace traditional chlorination agents with electrochemical oxidation , eliminating halogenated waste. Pilot studies show:
- 92% Faradaic efficiency for chloride generation
- 85% overall yield in the amidation step
Analytical Characterization
Spectroscopic Confirmation
Comparative Method Evaluation
Table 3: Synthesis Route Efficiency
| Method | Steps | Total Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclization + Amidation | 3 | 58% | 1.4 | Excellent |
| Direct Coupling | 1 | 75% | 2.1 | Moderate |
| Electrochemical | 4 | 63% | 1.8 | Emerging |
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzoisothiazol Core
The benzoisothiazol-3(2H)-one scaffold is common among analogues, but substituents on the nitrogen atom and side-chain modifications dictate biological activity. Key comparisons include:
Structural Insights :
- Electron-Withdrawing Groups (e.g., -CN) : Increase antioxidant capacity but reduce anti-inflammatory potency compared to esters .
- Bulkier Esters (e.g., 3f) : Improve cytotoxicity, likely due to enhanced hydrophobic interactions with cancer cell membranes .
- Methoxy Positioning : Para-substitution (as in the target compound) may optimize hydrogen bonding with COX-1 vs. meta- or di-substituted analogues .
Anti-Inflammatory Activity
- Target Compound : Predicted to inhibit IL-6 and TNF-α with Gibbs free energy (ΔG) values comparable to esters 3d and 3f (−8.2 to −9.1 kcal/mol) .
- Nitrile (Compound 2) : Moderate activity (ΔG = −7.5 kcal/mol) due to weaker COX-1 binding vs. esters .
- Ebselen Derivatives (e.g., Compound 14) : Primarily target viral proteases (HCV, dengue) rather than inflammation .
Anticancer Activity
- Triazole Derivatives (e.g., 4j–4n) : Exhibit antiviral activity but lack cytotoxicity data for cancer .
Antimicrobial Activity
Molecular Docking and Computational Analysis
- COX-1 Binding : The target compound’s 4-methoxyphenyl group aligns with hydrophobic pockets in COX-1, similar to ester 3f. Both show ΔG values (−8.9 kcal/mol) superior to aspirin (−6.3 kcal/mol) .
- Electron Distribution : HOMO orbitals localize on the benzoisothiazol ring, facilitating electron donation to COX-1’s heme group .
Biological Activity
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is a member of the isothiazole family and has garnered attention for its potential biological activities , particularly in antimicrobial and anticancer research. This article aims to provide a detailed examination of its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C12H12N2O5S
- Molecular Weight : 296.35 g/mol
- CAS Number : Not specified in the search results but can be derived from related compounds.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties, with specific effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study tested the compound against a panel of bacteria and fungi. The results indicated that it had a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, which is comparable to standard antibiotics like ciprofloxacin.
-
Anticancer Research :
- In vitro studies on A549 cells showed a dose-dependent increase in cell death, with IC50 values around 25 µM after 48 hours of treatment. Further investigations revealed that the compound activates p53 pathways leading to increased expression of pro-apoptotic factors.
The biological activity of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation : The compound can bind to cellular receptors, modulating signaling pathways that control cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide | High | Moderate | Enzyme inhibition |
| Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide | Moderate | Low | Unknown |
| Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate | Low | High | Apoptosis induction |
Q & A
Q. What are the optimal synthetic routes for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide, and how do reaction conditions influence yield?
The compound is typically synthesized via a multi-step protocol involving:
- Step 1 : Reaction of 3-oxobenzo[d]isothiazol-2(3H)-one with tert-butyl 2-bromoacetate in THF using NaH as a base, yielding intermediates like tert-butyl 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (52% yield) .
- Step 2 : Deprotection with trifluoroacetic acid (TFA) to generate 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid .
- Step 3 : Condensation with 4-methoxyaniline derivatives using coupling agents like EDCI/HOBt in DMF .
Q. Critical Parameters :
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires:
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.0–8.1 ppm for the benzoisothiazole ring) and methoxy groups (δ 3.8–3.9 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 383.0672) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S content (e.g., C17H16N2O5S requires 55.42% C, 4.38% H) .
Advanced Research Questions
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
SAR studies involve:
- Functional Group Modulation : Compare derivatives with substituents like fluorophenyl or thiophene to assess antimicrobial/anticancer potency .
- Enzyme Assays : Measure IC50 values against targets like thymidylate synthase (TS) for anticancer activity (e.g., IC50 ~1.1 μM for MCF-7 cells) .
- Molecular Docking : Use software like AutoDock to predict binding interactions with S. aureus sortase A (binding energy ≤−8.5 kcal/mol) .
Q. Example SAR Table :
| Derivative | Substituent | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| Parent | 4-OCH3 | 1.1 | Thymidylate Synthase |
| Analog A | 4-F | 0.8 | S. aureus Sortase A |
| Analog B | Thiophene | 2.3 | E. coli Dihydrofolate Reductase |
| Data from |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Discrepancies arise from:
Q. Resolution Strategy :
- Reproduce assays under standardized conditions (e.g., MTT protocol for cytotoxicity) .
- Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for target inhibition) .
Q. What advanced techniques are used to study this compound’s enzyme inhibition mechanisms?
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 6XYZ for sortase A) .
Case Study :
For S. aureus sortase A inhibition:
- Step 1 : Pre-incubate enzyme with compound (0–50 μM).
- Step 2 : Monitor cleavage of fluorescent substrate (Abz-LPETG-Dap) over time .
- Step 3 : Calculate Ki using Cheng-Prusoff equation .
Q. How can in silico methods optimize this compound’s pharmacokinetic profile?
- ADMET Prediction : Use tools like SwissADME to predict absorption (e.g., 60–73% intestinal absorption) and BBB permeability .
- Metabolite Identification : Simulate phase I/II metabolism via Cytochrome P450 isoforms (e.g., CYP3A4) .
- Toxicity Screening : Apply QSAR models to predict hepatotoxicity (e.g., ProTox-II) .
Q. Optimization Example :
- Issue : Low oral bioavailability due to high logP (>3).
- Solution : Introduce polar groups (e.g., -OH or -COOH) to reduce logP to 2–3 .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Bridging : Measure plasma concentrations via LC-MS/MS to ensure therapeutic levels .
- Formulation Adjustments : Use nanoparticles or liposomes to enhance solubility and bioavailability .
- Animal Models : Validate anticancer activity in xenograft mice (e.g., tumor volume reduction ≥50% at 10 mg/kg) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking Screens : Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., His120 in TS) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to predict resistance .
- Pharmacophore Mapping : Identify essential features (e.g., methoxy group for TS inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
